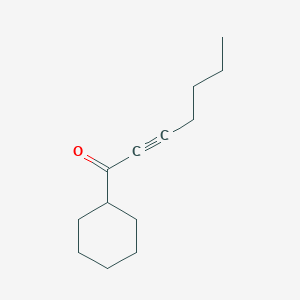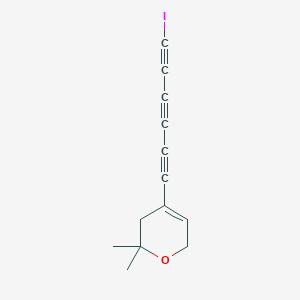
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran is a synthetic organic compound characterized by its unique structure, which includes an iodo-substituted hexa-triyne chain and a dihydropyran ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the hexa-triyne chain: This can be achieved through coupling reactions such as the Glaser coupling or Sonogashira coupling, using appropriate alkynes and halides.
Introduction of the iodine atom: This step may involve halogenation reactions, where iodine is introduced to the hexa-triyne chain.
Cyclization to form the dihydropyran ring: This can be done through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran would depend on its specific interactions with molecular targets. This may involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways through binding to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-Bromohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
- 4-(6-Chlorohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran
Uniqueness
The uniqueness of 4-(6-Iodohexa-1,3,5-triyn-1-yl)-2,2-dimethyl-3,6-dihydro-2H-pyran lies in the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromo and chloro analogs.
Propiedades
Número CAS |
116485-31-5 |
|---|---|
Fórmula molecular |
C13H11IO |
Peso molecular |
310.13 g/mol |
Nombre IUPAC |
4-(6-iodohexa-1,3,5-triynyl)-6,6-dimethyl-2,5-dihydropyran |
InChI |
InChI=1S/C13H11IO/c1-13(2)11-12(8-10-15-13)7-5-3-4-6-9-14/h8H,10-11H2,1-2H3 |
Clave InChI |
HGRMAEGHWDYLRS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CCO1)C#CC#CC#CI)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


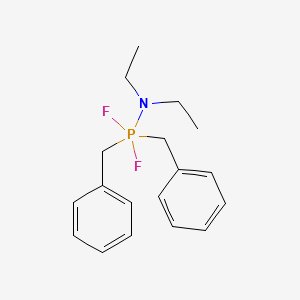
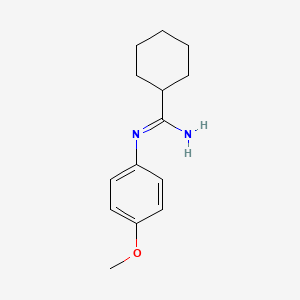
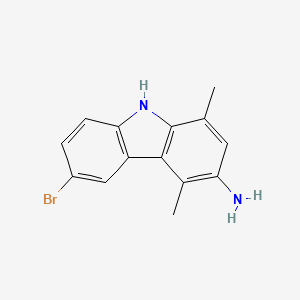
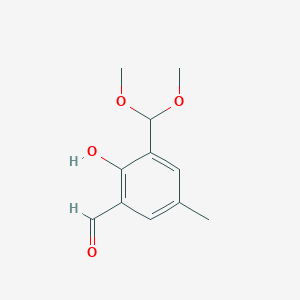
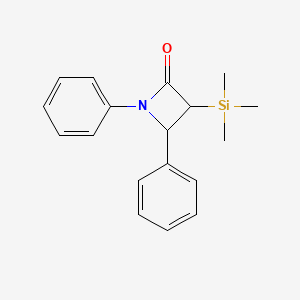
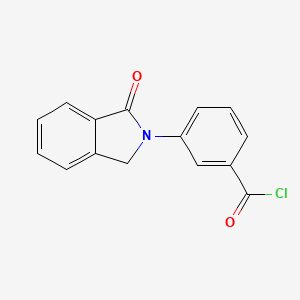

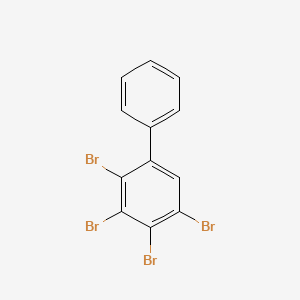

![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
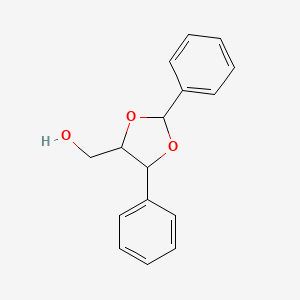
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
